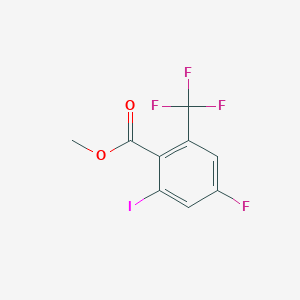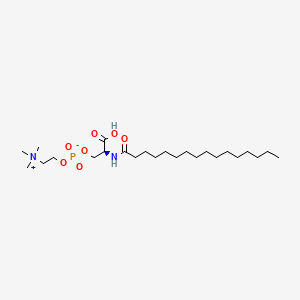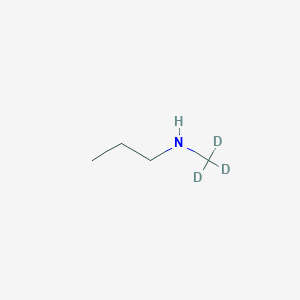
methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5F4IO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Halogenation: Fluorine and iodine atoms are introduced through halogenation reactions.
Esterification: The final step involves converting the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of compounds like 4-fluoro-2-azido-6-(trifluoromethyl)benzoate.
Reduction: Formation of 4-fluoro-2-iodo-6-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-fluoro-2-iodo-6-(trifluoromethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 2-fluoro-6-iodo-4-(trifluoromethyl)benzoate
- Methyl 3-fluoro-4-iodo-2-(trifluoromethyl)benzoate
Uniqueness
Methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of fluorine, iodine, and trifluoromethyl groups provides a distinct profile that can be advantageous in various applications, particularly in the development of pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C9H5F4IO2 |
|---|---|
Molekulargewicht |
348.03 g/mol |
IUPAC-Name |
methyl 4-fluoro-2-iodo-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5F4IO2/c1-16-8(15)7-5(9(11,12)13)2-4(10)3-6(7)14/h2-3H,1H3 |
InChI-Schlüssel |
HTVQAILOWCMPAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1I)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)











